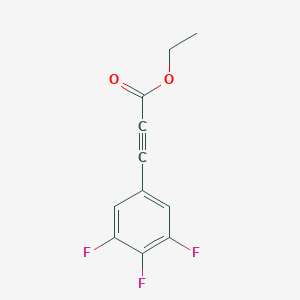

Ethyl 3-(3,4,5-trifluorophenyl)propiolate

Description

Ethyl 3-(3,4,5-trifluorophenyl)propiolate (CAS: 1417507-08-4) is a fluorinated aromatic propiolate ester with the molecular formula C₁₁H₇F₃O₂. Its structure comprises an ethyl ester group linked to a propiolic acid moiety, which is further substituted with a 3,4,5-trifluorophenyl ring. This compound is typically utilized as a synthetic intermediate in organic chemistry, particularly in cycloaddition reactions, heterocycle synthesis, and the preparation of fluorinated pharmaceuticals or agrochemicals. The trifluorophenyl group imparts significant electron-withdrawing effects, enhancing reactivity in polar reactions and stabilizing transition states during catalytic processes .

Properties

Molecular Formula |

C11H7F3O2 |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

ethyl 3-(3,4,5-trifluorophenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H7F3O2/c1-2-16-10(15)4-3-7-5-8(12)11(14)9(13)6-7/h5-6H,2H2,1H3 |

InChI Key |

RHPHKQVMIJGDQH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC(=C(C(=C1)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3,4,5-trifluorophenyl)propiolate can be synthesized through various methods. One common approach involves the reaction of 3,4,5-trifluorobenzaldehyde with ethyl propiolate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4,5-trifluorophenyl)propiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond in the propiolate moiety to a double or single bond, forming alkenes or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing the triple bond.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

Ethyl 3-(3,4,5-trifluorophenyl)propiolate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique pharmacokinetic properties.

Mechanism of Action

The mechanism by which Ethyl 3-(3,4,5-trifluorophenyl)propiolate exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, which can influence its interactions with biological targets. The propiolate moiety allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Fluorination Degree

Ethyl 3-(3,4,5-trifluorophenyl)propiolate is distinguished by its symmetrical trifluoro substitution on the phenyl ring. This contrasts with mono- or di-fluoro analogs:

- Ethyl 3-(2-fluorophenyl)propiolate (CAS: 221121-37-5) and Ethyl 3-(3-fluorophenyl)propiolate (CAS: 58686-74-1): Ortho and meta mono-fluoro substitutions introduce steric hindrance or electronic asymmetry, which may alter regioselectivity in cycloadditions .

Key Insight : The 3,4,5-trifluoro configuration maximizes electron withdrawal, enhancing electrophilic character at the propiolate triple bond. This likely accelerates reactions like [2+2] or Huisgen cycloadditions compared to less fluorinated analogs .

Ester Group Variations

The ethyl ester in this compound differs from methyl or tert-butyl esters in solubility and steric profile:

- Methyl 3-(4-fluorophenyl)propiolate (168d, CAS: N/A): A methyl ester analog with shorter alkyl chains may exhibit lower solubility in nonpolar solvents but faster hydrolysis rates due to reduced steric protection .

Aryl Group Substitutions

Replacing fluorine with other halogens or functional groups alters electronic and steric properties:

- Methyl 3-(4-trifluoromethylphenyl)propiolate (168e, CAS: N/A): The CF₃ group provides stronger inductive effects than fluorine but lacks resonance donation, possibly altering reaction pathways in metal-catalyzed couplings .

Functional Group Comparisons

- Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate (CAS: 112822-88-5): A ketone-containing analog lacks the triple bond reactivity of propiolates, limiting its utility in click chemistry but enhancing stability under acidic conditions .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents | Ester Group | Key Reactivity Feature |

|---|---|---|---|---|

| This compound | 1417507-08-4 | 3,4,5-trifluorophenyl | Ethyl | High electrophilicity, symmetrical |

| Ethyl 3-(4-fluorophenyl)propiolate | N/A | 4-fluorophenyl | Ethyl | Moderate electron withdrawal |

| Methyl 3-(4-fluorophenyl)propiolate | N/A | 4-fluorophenyl | Methyl | Faster hydrolysis, lower solubility |

| Ethyl 3-(4-chlorophenyl)propiolate | 20026-96-4 | 4-chlorophenyl | Ethyl | Reduced electrophilicity vs. F |

| Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate | 112822-88-5 | 2,4,5-trifluoro-3-methyl | Ethyl | Ketone reactivity, no triple bond |

Biological Activity

Ethyl 3-(3,4,5-trifluorophenyl)propiolate is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₁₁H₈F₃O₂

- Molecular Weight : Approximately 242.18 g/mol

The compound features a trifluorophenyl group attached to a propiolate backbone, which enhances its reactivity and potential for biological interactions.

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further pharmacological studies. The following sections summarize key findings from recent research.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. A notable study evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.0 | Induction of apoptosis via caspase activation |

| MCF-7 | 20.5 | Inhibition of cell proliferation through G1 arrest |

| A549 | 18.0 | Disruption of microtubule formation |

The compound demonstrated selective cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for anti-inflammatory properties. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 75 |

| IL-6 | 300 | 90 |

These results suggest that the compound could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy in Vivo

A preclinical study was conducted using a xenograft model to assess the efficacy of this compound in reducing tumor size. Mice were treated with the compound at varying doses.

| Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

The results indicated a significant dose-dependent reduction in tumor size, supporting the compound's potential as an anticancer agent.

Case Study 2: Safety Profile Assessment

A preliminary safety assessment was performed to evaluate the toxicity profile of this compound in animal models:

- LD50 : Greater than 2000 mg/kg

- Observed Side Effects : Mild gastrointestinal disturbances at higher doses.

These findings suggest that the compound has a favorable safety profile for further development.

Mechanistic Insights

The mechanism of action for this compound involves multiple pathways:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : G1 phase arrest observed in cancer cell lines.

- Inflammatory Pathway Modulation : Inhibition of NF-kB signaling pathway resulting in reduced cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.